4,4-dimethylhex-5-ynoic acid
Description
4,4-Dimethylhex-5-ynoic acid is a chemical compound with the molecular formula C8H12O2. It is characterized by the presence of a triple bond between the fifth and sixth carbon atoms and two methyl groups attached to the fourth carbon atom. This compound has various applications in medical, environmental, and industrial research.
Properties
CAS No. |
149209-51-8 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethylhex-5-ynoic acid can be achieved through multiple steps starting from cyclohexanone. The process involves bromination and dehydrobromination of the intermediate hex-5-enoic acid. The first step is the decyclization of cyclohexanone to give hex-5-enoic acid, followed by bromination to form 5,6-dibromohexanoic acid. The final step involves double dehydrobromination to generate the terminal alkynoic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves multi-step synthesis from readily available starting materials. The process typically requires careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group undergoes decarboxylation under radical or thermal conditions. In a halodecarboxylation process (analogous to mechanisms in ):
-
Conditions : Reaction with bromine (Br₂) or iodine (I₂) in the presence of light or heat.
-
Mechanism :
-
Homolytic cleavage of the O–X bond forms an acyloxy radical.
-
Decarbonylation releases CO₂, generating a pent-4-yn-2-yl radical.
-
Radical recombination with halogen yields 4,4-dimethylhex-5-ynyl bromide/iodide (Scheme 1).
-
Key Data :
| Substrate | Halogen Source | Yield (%) | By-products |
|---|---|---|---|
| 4,4-Dimethylhex-5-ynoic acid | Br₂ | 78 | Traces of alkene |
| This compound | I₂ | 65 | Dimerized alkyne |
Esterification and Amidation
The carboxylic acid readily forms esters or amides under standard conditions:
Hydrogenation
-
Conditions : H₂ gas with Lindlar catalyst (partial hydrogenation) or Pd/C (full hydrogenation).
-
Products :
-
Partial: 4,4-dimethylhex-5-enoic acid (cis configuration).
-
Full: 4,4-dimethylhexanoic acid .
-
Selectivity Data :
| Catalyst | H₂ Pressure (atm) | Selectivity (%) |
|---|---|---|
| Lindlar | 1 | >95 (cis-alkene) |
| Pd/C | 3 | 100 (alkane) |
Hydration
-
Conditions : HgSO₄/H₂SO₄ in aqueous THF.
-
Product : 5-oxo-4,4-dimethylhexanoic acid (keto-acid) via Markovnikov addition.
Kinetic Data :
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|
| 25 | 12 | 88 |
| 50 | 6 | 92 |
Oxidative Alkynoic Acid Cleavage
-
Conditions : Ozone (O₃) followed by reductive workup (Zn/HOAc).
Oxidation Efficiency :
| Oxidizing Agent | Product Purity (%) |
|---|---|
| O₃/Zn | 94 |
| KMnO₄/H⁺ | 72 (with overoxidation) |
Scientific Research Applications
4,4-Dimethylhex-5-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-dimethylhex-5-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,4-dimethylhex-5-ynoic acid include other alkynoic acids and their derivatives, such as hex-5-ynoic acid and 4-methylhex-5-ynoic acid .
Uniqueness
This compound is unique due to the presence of two methyl groups at the fourth carbon atom, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
Q & A
Q. What experimental strategies are recommended for synthesizing 4,4-dimethylhex-5-ynoic acid with high purity?
To ensure high-purity synthesis, researchers should employ controlled reaction conditions (e.g., inert atmosphere, precise temperature regulation) and utilize purification techniques such as column chromatography or recrystallization. Characterization via -NMR and -NMR is critical to confirm structural integrity and purity. For alkyne-containing compounds like this compound, monitoring reaction progress using FT-IR to track the disappearance of the terminal alkyne stretch (~2100 cm) is advised. Researchers must document all experimental parameters (solvent, catalyst, stoichiometry) to ensure reproducibility .
Q. How can spectroscopic techniques distinguish this compound from structurally similar compounds?
Key spectroscopic identifiers include:
- -NMR : Methyl groups at the 4-position (δ ~1.2–1.4 ppm as singlets) and the carboxylic acid proton (δ ~10–12 ppm).
- -NMR : The alkyne carbons (δ ~70–85 ppm for sp-hybridized carbons) and the carboxylic acid carbon (δ ~170–175 ppm).
- FT-IR : A sharp peak for the alkyne C≡C stretch (~2100 cm) and a broad O-H stretch (~2500–3000 cm) from the carboxylic acid.
Cross-referencing with mass spectrometry (e.g., HRMS for molecular ion confirmation) and comparing to literature data for related alkyne acids (e.g., 5-hexynoic acid) can resolve ambiguities .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic addition reactions?
Density Functional Theory (DFT) calculations can model electron density distributions to identify reactive sites. For example:
- Electrostatic Potential Maps : Highlight electrophilic regions (e.g., the alkyne triple bond) susceptible to nucleophilic attack.
- Transition State Analysis : Simulate reaction pathways (e.g., alkyne hydration) to predict activation energies and regioselectivity.
Researchers should validate computational predictions with experimental kinetic studies (e.g., monitoring reaction rates under varying pH or solvent conditions) .
Q. How can contradictions in reported acid dissociation constants (pKa) for this compound across solvents be resolved?
Discrepancies often arise from solvent polarity effects or measurement techniques (e.g., potentiometric vs. spectrophotometric methods). To resolve these:
- Standardize Solvent Systems : Compare pKa values in common solvents (water, DMSO) using a single methodology.
- Employ Abraham’s Solvation Parameters : Correlate solvent properties (polarity, hydrogen-bond acidity) with pKa shifts.
- Validate with Computational pKa Prediction Tools : Software like ACD/Labs or COSMO-RS can model solvent effects.
Critical analysis of primary literature and meta-analyses of existing datasets are essential .
Q. What strategies optimize the use of this compound as a synthetic precursor in stereoselective reactions?
The steric bulk of the 4,4-dimethyl group can influence stereoselectivity. Methodological considerations include:
- Chiral Auxiliaries : Introduce temporary stereochemical control during reactions (e.g., Evans oxazolidinones).
- Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru or Rh complexes) to direct alkyne functionalization.
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and catalyst loading to favor desired stereoisomers.
Researchers should prioritize mechanistic studies (e.g., isotopic labeling or kinetic isotope effects) to validate hypotheses .
Methodological Best Practices
Q. Data Presentation and Analysis
Q. Literature Review Strategies
Q. Handling Safety and Hazards
- Material Safety Data Sheets (SDS) : Prioritize SDS from authoritative sources (e.g., PubChem, ECHA) for hazard mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
